Cas no 1290191-73-9 (tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate)
tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
- tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate
- tert-butyl cis-3-amino-4-fluoropiperidine-1-carboxylate
- (3s,4r)-rel-3-amino-1-boc-4-fluoropiperidine
- 1-iperidinecarboxylic acid, 3-mino-4-luoro-, 1,1-imethylethyl ester, (3S,4R)-
- cis-3-amino-1-boc-4-fluoropiperidine
- 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3R,4R)-rel-
- (3,4)-cis-tert-Butyl 3-amino-4-fluor
- (3S,4R)-3-Amino-4-fluoro-piperidine-1-carboxylic acid tert-butyl ester
- tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate
- CVHJEFDRBTZVEL-SFYZADRCSA-N
- (3,4)-cis-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
- CS-0052939
- AKOS025312358
- BBL103295
- (3S,4R)-tert-butyl3-amino-4-fluoropiperidine-1-carboxylate
- AU-004/43508265
- GS-6381
- P15674
- 1290191-73-9
- EN300-6481418
- tert-butyl 3-amino-4-fluoro-1-piperidinecarboxylate
- SCHEMBL15896772
- (3S,4R)-1-Boc-3-amino-4-fluoropiperidine
- YAC56565
- rac-tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate
- PB37197
- DTXSID401133381
- (3S,4R)-1-Boc-4-fluoro-3-piperidinamine
- STL557105
- 1273565-65-3
- rac-tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate, cis
- cis-1-Boc-3-Amino-4-fluoropiperidine
- W19460
- 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)-
- MFCD18791212
- MFCD23106311
-
- MDL: MFCD23106311
- Inchi: 1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1
- InChI Key: CVHJEFDRBTZVEL-SFYZADRCSA-N
- SMILES: F[C@@H]1CCN(C(=O)OC(C)(C)C)C[C@@H]1N
Computed Properties
- Exact Mass: 218.14305602 g/mol
- Monoisotopic Mass: 218.14305602 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.6
- Molecular Weight: 218.27
tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN288-25mg |
tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate |
1290191-73-9 | 95+% | 25mg |
2421CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN288-250mg |
tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate |
1290191-73-9 | 95+% | 250mg |
9416CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN288-100mg |
tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate |
1290191-73-9 | 95+% | 100mg |
5580CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S894535-100mg |
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate |
1290191-73-9 | ≥95% | 100mg |
4,594.50 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S59450-250mg |
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate |
1290191-73-9 | 250mg |
¥3546.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S59450-100mg |
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate |
1290191-73-9 | 100mg |
¥4066.0 | 2021-09-04 | ||
| Alichem | A129005168-100mg |
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate |
1290191-73-9 | 95% | 100mg |
642.60 USD | 2021-06-01 | |
| Alichem | A129005168-250mg |
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate |
1290191-73-9 | 95% | 250mg |
1,038.24 USD | 2021-06-01 | |
| Alichem | A129005168-1g |
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate |
1290191-73-9 | 95% | 1g |
2,595.60 USD | 2021-06-01 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1488-1g |
(3S,4R)-3-Amino-4-fluoro-piperidine-1-carboxylic acid tert-butyl ester |
1290191-73-9 | 97% | 1g |
13399.07CNY | 2021-05-07 |
tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate Suppliers
tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate
Comprehensive Overview of tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate (CAS No. 1290191-73-9)
The compound tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate (CAS No. 1290191-73-9) is a chiral piperidine derivative that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique structural features, including the fluoro and amino functional groups, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The stereochemistry at the 3S and 4R positions further enhances its relevance in asymmetric synthesis.
In recent years, the demand for chiral building blocks like tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate has surged, driven by the growing emphasis on enantioselective drug design. This compound’s carboxylate protection group (tert-butyl) ensures stability during synthetic transformations, a feature highly sought after in multi-step organic syntheses. Online queries often focus on its synthetic routes, purification methods, and commercial availability, reflecting its practical utility. Additionally, its role in peptide mimetics and protease inhibitors aligns with current trends in targeting protein-protein interactions, a hot topic in medicinal chemistry.
The fluoro substituent in tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate is particularly noteworthy, as fluorination strategies are pivotal in modern drug development. Fluorine’s ability to modulate lipophilicity, metabolic stability, and bioavailability has made it a cornerstone of rational drug design. This compound’s CAS No. 1290191-73-9 is often cross-referenced in patents and publications related to GPCR-targeted therapies and cancer treatment, underscoring its interdisciplinary importance. Researchers also explore its potential in PET imaging due to the incorporation of the fluoro atom, which can serve as a radiotracer.
From a synthetic perspective, tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate is typically prepared via stereocontrolled fluorination of piperidine precursors, followed by Boc protection. The compound’s enantiomeric purity is critical for its applications, prompting frequent searches for chiral HPLC methods and optical rotation data. Its compatibility with cross-coupling reactions and reductive amination further expands its utility in library synthesis for high-throughput screening. Notably, the tert-butyloxycarbonyl (Boc) group can be selectively deprotected under mild acidic conditions, enabling versatile downstream modifications.
In the context of green chemistry, the synthesis and use of tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate align with efforts to minimize waste and improve atom economy. Questions about solvent-free reactions or catalytic fluorination methods often arise in discussions about this compound, reflecting the industry’s shift toward sustainable practices. Furthermore, its stability under ambient conditions and compatibility with automated synthesis platforms make it a favorite among chemists working in combinatorial chemistry and parallel synthesis.
The pharmacological potential of tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate extends to neurodegenerative disease research, where its piperidine scaffold is a common motif in acetylcholinesterase inhibitors. Recent publications highlight its derivatives as candidates for Alzheimer’s disease and Parkinson’s disease therapeutics, areas of intense public and scientific interest. Searches for blood-brain barrier permeability and neuroprotective effects often intersect with this compound’s profile, emphasizing its translational relevance.
In summary, tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate (CAS No. 1290191-73-9) is a versatile and high-value intermediate with broad applications in drug discovery and organic synthesis. Its structural attributes, combined with the rising demand for fluorinated compounds and chiral auxiliaries, ensure its continued prominence in scientific literature and industrial workflows. As research into targeted therapies and sustainable chemistry advances, this compound is poised to remain a key player in the development of next-generation pharmaceuticals.
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